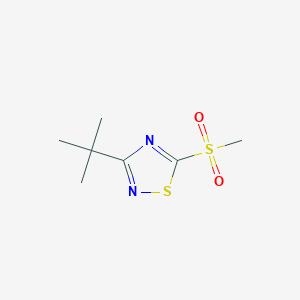![molecular formula C16H20N2O2 B14201269 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-](/img/structure/B14201269.png)
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is a spiro compound characterized by a unique bicyclic structure that includes nitrogen atoms at the 2 and 9 positions and a phenylmethyl group at the 2 position. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- typically involves the formation of the spirocyclic core followed by the introduction of the phenylmethyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted spirocyclic compounds .
科学研究应用
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- has several scientific research applications:
作用机制
The mechanism of action of 2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce endoplasmic reticulum stress by depleting intracellular calcium stores, leading to the activation of the stress response pathway and subsequent apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology.
相似化合物的比较
Similar Compounds
3,9-Diazaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position and nature of substituents.
1-Oxa-8,10-diazaspiro[5.5]undecane: This compound includes an oxygen atom in the spirocyclic core, leading to different chemical properties and reactivity.
Uniqueness
2,9-Diazaspiro[5.5]undecane-8,10-dione, 2-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of the phenylmethyl group, which imparts distinct chemical and biological properties. Its ability to induce endoplasmic reticulum stress and apoptosis in cancer cells sets it apart from other similar compounds .
属性
分子式 |
C16H20N2O2 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
2-benzyl-2,9-diazaspiro[5.5]undecane-8,10-dione |
InChI |
InChI=1S/C16H20N2O2/c19-14-9-16(10-15(20)17-14)7-4-8-18(12-16)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19,20) |
InChI 键 |
BJOJRMHNCYOQRJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CC(=O)NC(=O)C2)CN(C1)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


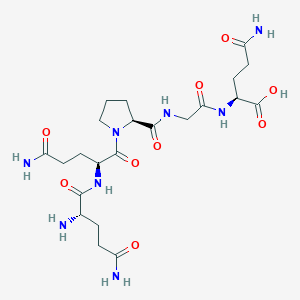
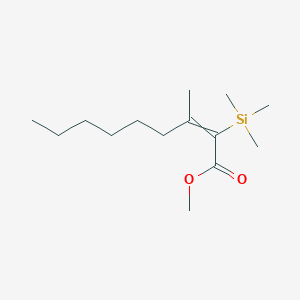
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
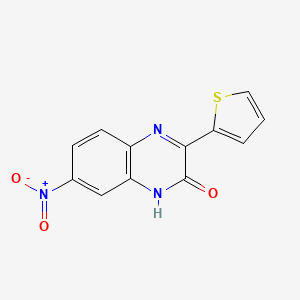
![7-Butoxy-3-[2-(4-ethylcyclohexyl)ethyl]-1,2,8-trifluoronaphthalene](/img/structure/B14201242.png)
![Silane, [methoxy(trimethylsilyl)methyl]tris(1-methylethyl)-](/img/structure/B14201250.png)
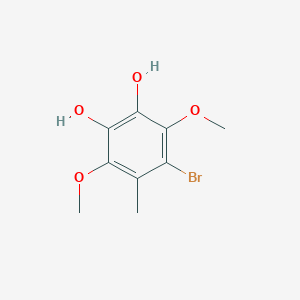
![2-Naphthalen-2-yl-6-[6-[6-(6-naphthalen-2-ylnaphthalen-2-yl)naphthalen-2-yl]naphthalen-2-yl]naphthalene](/img/structure/B14201253.png)
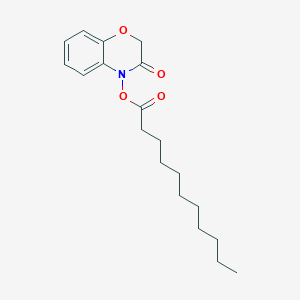
![7H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine, 7-(2-chloroethyl)-2-(2-furanyl)-](/img/structure/B14201257.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B14201262.png)
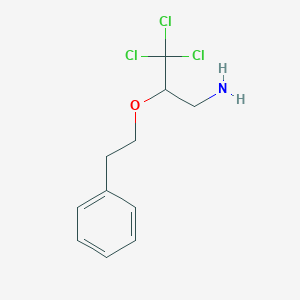
![3-[(4-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14201282.png)
